molecular formula C6H9N3 B1610491 N-ethylpyrimidin-2-amine CAS No. 66131-70-2

N-ethylpyrimidin-2-amine

Cat. No. B1610491
CAS RN: 66131-70-2
M. Wt: 123.16 g/mol
InChI Key: ICFWLGYCUXWLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Application 1: Antitrypanosomal and Antiplasmodial Activities

  • Summary of the Application : 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
  • Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Application 2: Synthesis of New N-Arylpyrimidin-2-amine Derivatives

  • Summary of the Application : New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized .
  • Methods of Application : The derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis (triphenylphosphine)Pd (II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
  • Results or Outcomes : The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .

Application 3: Organic Electrochemical Transistors

  • Summary of the Application : 2-aminopyrimidine derivatives can be used in the development of organic electrochemical transistors (OECTs), which have high transconductance, low operating voltages, and good biocompatibility .
  • Methods of Application : The specific methods of application in this field can vary widely, but generally involve the synthesis of the 2-aminopyrimidine derivatives, followed by their incorporation into the OECT device .
  • Results or Outcomes : OECTs based on 2-aminopyrimidine derivatives have emerged as a promising technology for chemo/biosensors, bioelectronics, neuromorphic computing, etc .

Application 4: Antifungal and Pesticidal Activities

  • Summary of the Application : 2-aminopyrimidine derivatives substituted at N- or 4-positions are of particular importance, since they show versatile biological and pharmacological activities . These activities include antifungal and pesticidal activities.
  • Methods of Application : The specific methods of application in this field can vary widely, but generally involve the synthesis of the 2-aminopyrimidine derivatives, followed by their application in the relevant biological or agricultural context .
  • Results or Outcomes : The 2-aminopyrimidine derivatives have shown promising results in controlling fungal infections and pests .

Application 5: Enzyme Inhibitory Activity

  • Summary of the Application : 2-aminopyrimidine derivatives are active as inhibitors for a number of kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . They are also active as inhibitors for N-type Ca-channels , endothelin receptors , and human methionine aminopeptidase .
  • Methods of Application : The specific methods of application in this field can vary widely, but generally involve the synthesis of the 2-aminopyrimidine derivatives, followed by their application in the relevant biochemical or pharmacological context .
  • Results or Outcomes : The 2-aminopyrimidine derivatives have shown promising results in inhibiting the activity of various enzymes, which could have potential therapeutic applications .

Safety And Hazards

The safety information for N-ethylpyrimidin-2-amine indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H3351. Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation1.


properties

IUPAC Name

N-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-8-4-3-5-9-6/h3-5H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFWLGYCUXWLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507087
Record name N-Ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylpyrimidin-2-amine

CAS RN

66131-70-2
Record name N-Ethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66131-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethylpyrimidin-2-amine
Reactant of Route 2
N-ethylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-ethylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-ethylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-ethylpyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-ethylpyrimidin-2-amine

Citations

For This Compound
9
Citations
Z Aiyub, E Badaruddin, Z Abdullah… - … Section E: Structure …, 2010 - scripts.iucr.org
… The coordination environment for each Cu atom is completed by an N atom derived from the N-ethylpyrimidin-2-amine ligand and the second Cu atom [Cu···Cu i = 2.6540 (4) Å for i: 1 - x…
Number of citations: 12 scripts.iucr.org
B Edura - 2011 - studentsrepo.um.edu.my
… A thermal ellipsoid of tetra-µ-acetato-ĸ8O:O’bis{[N-ethylpyrimidin-2-amine]copper(II)} (CuL1) at the 50% probability level showing the numbering scheme is given in Figure 2.4 with …
Number of citations: 2 studentsrepo.um.edu.my
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
L Wang, Z Yang, M Yang, R Zhang, C Kuai… - Organic & Biomolecular …, 2017 - pubs.rsc.org
… Moreover, when aliphatic amines such as N-ethylpyrimidin-2-amine (3ka) were tested under the standard conditions, no desired product was observed. …
Number of citations: 19 pubs.rsc.org
P Qiu, L Xu, L Gao, M Zhang, S Wang, S Tong… - Bioorganic & medicinal …, 2013 - Elsevier
Epidermal growth factor receptor (EGFR) is an effective molecular target of anti-cancer therapies. Curcumin inhibits cancer cell growth in vitro by suppressing gene expression of EGFR …
Number of citations: 40 www.sciencedirect.com
WT Barker, AM Nemeth, SM Brackett… - ACS infectious …, 2019 - ACS Publications
Kinase inhibitors comprise a diverse cohort of chemical scaffolds that are active in multiple biological systems. Currently, thousands of eukaryotic kinase inhibitors are commercially …
Number of citations: 28 pubs.acs.org
A Kotb, NS Abutaleb, MA Seleem, M Hagras… - European journal of …, 2018 - Elsevier
A new series of phenylthiazoles with t-butyl lipophilic component was synthesized and their antibacterial activity against a panel of multidrug-resistant bacterial pathogens was evaluated…
Number of citations: 41 www.sciencedirect.com
M Hagras, H Mohammad, MS Mandour… - Journal of Medicinal …, 2017 - ACS Publications
Phenylthiazoles were reported previously as a new scaffold with antibacterial activity against an array of multidrug-resistant staphylococci. However, their promising antibacterial activity …
Number of citations: 42 pubs.acs.org
W Huggins - 2018 - repository.lib.ncsu.edu
HUGGINS, WILLIAM. The Synthesis and Biological Evaluation of Narrow-Spectrum Antibiotics and Antibiotic Adjuvants as S Page 1 ABSTRACT HUGGINS, WILLIAM. The Synthesis …
Number of citations: 0 repository.lib.ncsu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.